molecular formula C15H14BrF3NO2P B6118193 4-bromo-N-[methyl-(2,2,2-trifluoro-1-phenylethoxy)phosphoryl]aniline

4-bromo-N-[methyl-(2,2,2-trifluoro-1-phenylethoxy)phosphoryl]aniline

Cat. No.: B6118193
M. Wt: 408.15 g/mol
InChI Key: WSDJCLHEZVLDAJ-UHFFFAOYSA-N
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Description

4-bromo-N-[methyl-(2,2,2-trifluoro-1-phenylethoxy)phosphoryl]aniline is a complex organic compound that features a brominated aniline structure with additional functional groups, including a trifluoromethyl group and a phosphoryl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-N-[methyl-(2,2,2-trifluoro-1-phenylethoxy)phosphoryl]aniline typically involves multiple steps, starting with the bromination of aniline to form 4-bromoaniline. This intermediate can then undergo further functionalization to introduce the trifluoromethyl and phosphoryl groups. Common synthetic routes may include:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

4-bromo-N-[methyl-(2,2,2-trifluoro-1-phenylethoxy)phosphoryl]aniline can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Amines, thiols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while nucleophilic substitution can result in the formation of various substituted aniline derivatives .

Scientific Research Applications

4-bromo-N-[methyl-(2,2,2-trifluoro-1-phenylethoxy)phosphoryl]aniline has several scientific research applications:

Mechanism of Action

The mechanism by which 4-bromo-N-[methyl-(2,2,2-trifluoro-1-phenylethoxy)phosphoryl]aniline exerts its effects involves interactions with molecular targets such as enzymes and receptors. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic pockets in proteins. The phosphoryl group can participate in phosphorylation reactions, potentially modifying protein function and signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    4-bromoaniline: A simpler brominated aniline derivative used in organic synthesis.

    N-(2,2,2-trifluoroethyl)aniline: Contains a trifluoromethyl group, used in medicinal chemistry.

    Phosphorylated anilines: Various aniline derivatives with phosphoryl groups, used in biochemical studies.

Uniqueness

4-bromo-N-[methyl-(2,2,2-trifluoro-1-phenylethoxy)phosphoryl]aniline is unique due to the combination of bromine, trifluoromethyl, and phosphoryl groups in a single molecule

Properties

IUPAC Name

4-bromo-N-[methyl-(2,2,2-trifluoro-1-phenylethoxy)phosphoryl]aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14BrF3NO2P/c1-23(21,20-13-9-7-12(16)8-10-13)22-14(15(17,18)19)11-5-3-2-4-6-11/h2-10,14H,1H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSDJCLHEZVLDAJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CP(=O)(NC1=CC=C(C=C1)Br)OC(C2=CC=CC=C2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14BrF3NO2P
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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